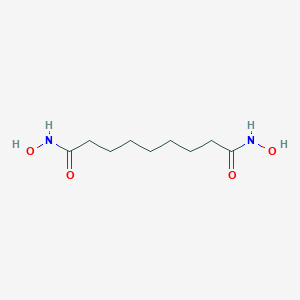

Azelaic bishydroxamic acid

Description

Structure

3D Structure

Propriétés

Numéro CAS |

18992-11-5 |

|---|---|

Formule moléculaire |

C9H18N2O4 |

Poids moléculaire |

218.25 g/mol |

Nom IUPAC |

N,N'-dihydroxynonanediamide |

InChI |

InChI=1S/C9H18N2O4/c12-8(10-14)6-4-2-1-3-5-7-9(13)11-15/h14-15H,1-7H2,(H,10,12)(H,11,13) |

Clé InChI |

VBJZDMOTYJEHEP-UHFFFAOYSA-N |

SMILES |

C(CCCC(=O)NO)CCCC(=O)NO |

SMILES canonique |

C(CCCC(=O)NO)CCCC(=O)NO |

Autres numéros CAS |

18992-11-5 |

Synonymes |

azelaic bis(hydroxamic acid) azelaic bishydroxamic acid nonanediamide, N,N'-dihydroxy- |

Origine du produit |

United States |

Synthetic Methodologies and Structural Derivatization for Azelaic Bishydroxamic Acid Research

Established Synthetic Pathways for Azelaic Bishydroxamic Acid

The synthesis of this compound from azelaic acid is a multi-step process that hinges on the conversion of the terminal carboxylic acid groups into hydroxamic acids. While direct synthesis from azelaic acid is not commonly detailed, the established methods for converting carboxylic acids to hydroxamic acids are applicable and widely used. unimore.it

The most prevalent synthetic strategies involve:

Activation of Carboxylic Acids: The carboxylic acid groups of azelaic acid must first be activated to facilitate reaction with hydroxylamine (B1172632). Common methods include conversion to acyl chlorides or the use of coupling agents. A standard procedure involves reacting the dicarboxylic acid with reagents like oxalyl chloride or thionyl chloride to form the more reactive azeloyl dichloride. nih.govnih.gov

Reaction with Hydroxylamine: The activated diacyl chloride is then reacted with hydroxylamine (NH₂OH) or its hydrochloride salt in the presence of a base to neutralize the HCl generated. This nucleophilic acyl substitution reaction forms the desired bishydroxamic acid. nih.gov

Use of Protected Hydroxylamines: To improve yields and avoid side reactions, protected hydroxylamines such as O-benzylhydroxylamine or O-(tert-butyldimethylsilyl)hydroxylamine are often employed. unimore.itnih.gov The reaction with the activated azelaic acid derivative proceeds, followed by a deprotection step (e.g., catalytic hydrogenation for the benzyl (B1604629) group or treatment with a fluoride (B91410) source for the silyl (B83357) group) to reveal the final this compound. nih.gov

Ester Intermediates: An alternative pathway proceeds through the formation of a diester of azelaic acid, such as dimethyl azelate. This diester can then be treated with a solution of hydroxylamine, often in the presence of a base like potassium hydroxide (B78521) or sodium methoxide, to yield the bishydroxamic acid. nih.gov

These methods provide reliable routes to produce this compound, which serves as a foundational scaffold for further derivatization and biological investigation.

Design and Synthesis of this compound Analogues

The design of analogues of this compound is primarily driven by the need to optimize its properties as a potential therapeutic agent, particularly as a histone deacetylase (HDAC) inhibitor. nih.govnih.gov The basic structure of a hydroxamic acid-based inhibitor consists of a metal-binding group (the hydroxamic acid), a linker region (the azelaic acid backbone), and often a "cap" group that interacts with the surface of the target enzyme. nih.gov

Structural Modifications and Derivative Design

Structural modifications focus on altering the linker and adding cap groups to improve potency and selectivity.

Linker Modification: The seven-carbon methylene (B1212753) chain of the azelaic acid backbone is a key target for modification. Research on similar dicarboxylic acid-based inhibitors shows that varying the linker length can significantly impact HDAC inhibitory activity. mdpi.com Introducing rigidity, such as double bonds, or heteroatoms (e.g., oxygen, nitrogen) into the aliphatic chain can alter the conformational flexibility of the molecule, potentially leading to improved binding with specific enzyme isoforms.

Asymmetric Derivatization: Instead of a symmetrical bishydroxamic acid, one of the carboxylic acid groups can be converted into a different functional group. For instance, one end can be derivatized with various heterocyclic moieties like pyridine (B92270) or benzimidazole (B57391) to act as a cap group, creating hybrid molecules. nih.gov This strategy aims to combine the zinc-binding capability of the hydroxamic acid with surface-level interactions provided by the cap group, mimicking successful HDAC inhibitors like Vorinostat (SAHA). nih.govnih.gov

The synthesis of these derivatives often starts with monomethyl azelate, allowing for selective modification of the free carboxylic acid before converting the ester group at the other end into a hydroxamic acid. nih.gov

| Modification Type | Structural Change | Rationale | Potential Impact on Activity |

|---|---|---|---|

| Linker Length | Varying the number of methylene units (e.g., C6 to C10) | Optimize fit within the enzyme's tubular active site | Affects potency and isoform selectivity mdpi.com |

| Asymmetric "Cap" Group | Replacing one hydroxamic acid with an aromatic/heterocyclic amide | Introduce surface interactions with the enzyme nih.gov | Enhance affinity and selectivity nih.gov |

| Linker Rigidity | Incorporating double bonds or cyclic structures | Reduce conformational flexibility, improve binding orientation | May increase potency for specific enzyme isoforms |

Strategies for Enhancing Bioavailability in Preclinical Models

A significant challenge for hydroxamic acid-based inhibitors is their metabolic instability and poor bioavailability. The hydroxamic acid moiety is susceptible to glucuronidation, a metabolic process where a glucuronic acid molecule is attached, leading to rapid inactivation and excretion of the drug. rsc.orgnih.gov

Strategies to overcome these limitations include:

Prodrug Approach: One effective strategy is to temporarily mask the hydroxamic acid group. This can be achieved by converting it into an ester or another cleavable derivative. For instance, creating a lipophilic prodrug like diethyl azelate has been shown to enhance diffusion through the skin, creating a reservoir from which the active azelaic acid can be released. nih.govnih.gov This principle can be extended to this compound, where masking the polar hydroxamate groups could improve membrane permeability.

Bioisosteric Replacement: This involves replacing the metabolically vulnerable hydroxamic acid group with a different chemical group that retains the same essential biological function (like metal chelation) but is less prone to glucuronidation. rsc.org

Structural Shielding: Introducing bulky chemical groups near the hydroxamic acid moiety can sterically hinder the approach of metabolizing enzymes like UDP-glucuronosyltransferases (UGTs), thereby slowing down the rate of glucuronidation. rsc.org This modification aims to protect the active part of the molecule without abolishing its necessary interactions with the target enzyme.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogues correlates with their biological activity. For hydroxamic acid-based inhibitors, SAR is typically analyzed based on three key components: the zinc-binding group (ZBG), the linker, and the cap group. nih.govnih.gov

Zinc-Binding Group (ZBG): The hydroxamic acid (-CONHOH) is the critical ZBG, forming essential coordinate bonds with the zinc ion in the active site of metalloenzymes like HDACs. researchgate.netunimi.it SAR studies consistently show that this group is indispensable for activity. Modifications that remove or replace the hydroxyl group on the amide nitrogen generally lead to a significant loss of potency. nih.gov

Linker Region: The azelaic acid backbone serves as the linker, spanning the distance between the ZBG and the enzyme's surface. The length and flexibility of this linker are paramount. For aliphatic chains, an optimal length is required to position the ZBG correctly for zinc chelation while allowing the cap group to interact with surface residues. Studies on various HDAC inhibitors have demonstrated that both shortening and excessively lengthening the alkyl chain can decrease inhibitory activity. mdpi.com

Cap Group: In asymmetric derivatives of this compound, the "cap" group plays a vital role in determining potency and isoform selectivity. nih.gov This group interacts with amino acid residues at the rim of the enzyme's active site. The nature of this group (e.g., aromatic, heterocyclic, bulky) can be tuned to achieve selective inhibition of different enzyme isoforms. For example, attaching a hydrophobic group can increase activity, whereas adding both hydrophobic and electron-withdrawing groups to a phenyl ring cap can decrease it. nih.gov

Quantitative structure-activity relationship (QSAR) models are often developed to statistically correlate physicochemical properties of derivatives with their biological activity, helping to predict the potency of novel, unsynthesized compounds. nih.govnih.gov

| Structural Feature | Observation | Conclusion |

|---|---|---|

| Hydroxamic Acid Moiety | Essential for metal chelation in the enzyme active site. unimi.it | Removal or significant alteration abolishes activity. |

| Linker Length (Aliphatic Chain) | Activity is sensitive to the length of the -(CH₂)n- chain. mdpi.com | An optimal length is required for proper positioning in the active site. |

| Cap Group (in Asymmetric Derivatives) | Size, hydrophobicity, and electronic properties influence potency and selectivity. nih.gov | Crucial for interactions with enzyme surface residues and achieving isoform-selectivity. |

| Linker Substitution | Introducing rigid elements or heteroatoms can alter binding. | Affects conformational freedom and can enhance selectivity. |

Mechanistic Elucidation of Azelaic Bishydroxamic Acid Action at the Molecular Level

Azelaic Bishydroxamic Acid as a Histone Deacetylase Inhibitor

The principal mechanism of this compound is its function as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting these enzymes, ABHA promotes histone hyperacetylation, which relaxes the chromatin structure and allows for the transcriptional activation of various genes.

The inhibitory action of hydroxamic acid-based compounds like ABHA stems from the hydroxamic acid moiety, which acts as a zinc-binding group. This group chelates the zinc ion located at the bottom of the active site of HDAC enzymes, effectively blocking their catalytic activity. This mode of action is a hallmark of many pan-HDAC inhibitors, which target multiple HDAC isoforms.

The human HDAC family is divided into several classes, with Class I HDACs (HDAC1, HDAC2, HDAC3, and HDAC8) being primary targets for many inhibitors developed for therapeutic research. Hydroxamic acid-derived compounds are typically characterized as potent pan-HDAC inhibitors, meaning they inhibit the activity of multiple HDAC isoforms across different classes rather than targeting a single specific one. bohrium.com

While specific IC50 values for this compound against the full panel of HDAC isoforms are not extensively documented in publicly available literature, its structural classification alongside other bishydroxamic acids suggests a broad inhibitory profile. For context, the inhibitory concentrations of other well-studied hydroxamic acid-based inhibitors illustrate the typical potency of this class of compounds against Class I HDACs. The design of isoform-selective HDAC inhibitors is a significant area of research, as it may lead to more targeted biological effects. nih.gov However, many hydroxamic acids exhibit activity against multiple HDACs. researchgate.netuni-duesseldorf.denih.gov

Cellular and Subcellular Responses Induced by Azelaic Bishydroxamic Acid in in Vitro Models

Effects on Cell Cycle Progression and Checkpoints

The integrity of the cell cycle is maintained by a series of checkpoints that prevent the propagation of errors, such as DNA damage. nih.govnih.gov Histone deacetylase inhibitors, including ABHA, have been shown to trigger these checkpoints, but the response varies significantly between normal and transformed cell lines. molbiolcell.org

In normal, non-transformed human cells, ABHA treatment has been found to trigger a robust G2 phase cell cycle checkpoint response. nih.govmolbiolcell.orgnih.gov This checkpoint acts as a protective mechanism, halting cell cycle progression to ensure genomic integrity. nih.gov The engagement of the G2 checkpoint in normal cells effectively arrests their proliferation, but it spares them from the cytotoxic effects observed in tumor cells. tandfonline.com This selective action highlights a key difference in how normal and cancerous cells respond to this particular form of cellular stress. nih.gov

In stark contrast to normal cells, a range of tumor and transformed cell lines exhibit a defective G2 checkpoint, rendering them unable to arrest in the G2 phase upon exposure to ABHA. nih.govnih.govmolbiolcell.org This failure of the G2 checkpoint is a critical vulnerability. Instead of pausing for repair, these cancer cells proceed into mitosis despite the cellular stress induced by ABHA. nih.gov

The consequence of bypassing this crucial checkpoint is a catastrophic mitotic event. tandfonline.com Tumor cells undergo an aberrant mitosis characterized by the formation of fractured multinuclei and micronuclei. nih.govmolbiolcell.orgnih.gov This disorganized cell division ultimately leads to cell death, demonstrating a selective toxicity of ABHA for cells with a dysfunctional G2 checkpoint. nih.govtandfonline.com This specific checkpoint defect in tumor cells may be analogous to a yeast G2 checkpoint that responds to abnormal histone acetylation states. nih.govnih.gov

Table 1: Differential Effects of Azelaic Bishydroxamic Acid on Cell Cycle Checkpoints

| Cell Type | G2 Checkpoint Response to ABHA | Cellular Outcome | Reference |

|---|---|---|---|

| Normal Human Cells (e.g., Neonatal Foreskin Fibroblasts) | Functional; triggers G2 phase arrest. | Cell cycle arrest, protection from cytotoxicity. | nih.govtandfonline.com |

| Tumor/Transformed Cell Lines (e.g., HeLa, Melanoma) | Defective; fails to arrest in G2. | Aberrant mitosis, formation of micronuclei, cell death. | nih.govnih.govtandfonline.com |

Beyond the G2 checkpoint, ABHA also influences other phases of the cell cycle. As a histone deacetylase inhibitor, ABHA can induce a G1 phase cell cycle arrest, which represents another mechanism of its antiproliferative effects. iiarjournals.org This G1 arrest is often associated with the up-regulation of the cyclin-dependent kinase (CDK) inhibitor p21. iiarjournals.orgnih.gov By increasing the expression of p21, ABHA can halt the proliferation of tumor cells at a different stage of the cell cycle. spandidos-publications.comnih.gov At lower concentrations, this proliferative arrest is the primary effect, whereas higher concentrations tend to be cytotoxic. iiarjournals.orgnih.gov

Differential Responses in Normal Versus Transformed Cell Phenotypes

A significant characteristic of this compound (ABHA) is its selective toxicity towards tumor and transformed cells, while exhibiting minimal effects on their normal counterparts. nih.govnih.gov This differential response is a critical aspect of its potential as a targeted anticancer agent. molbiolcell.org

In vitro studies have consistently shown that ABHA is selectively toxic for a range of human tumor cell lines, including those derived from melanoma, cervical cancer, ovarian cancer, and lymphoma, as well as transformed human melanocytes and keratinocytes. nih.govgoogle.com In contrast, normal human cells, such as melanocytes and fibroblasts, are significantly more resistant to the cytotoxic effects of ABHA. nih.gov For instance, the dose required for 37% survival (D37) in tumor and transformed cell lines was found to be in the range of 30-100 µg/mL, whereas for normal cells, the D37 was greater than 300 µg/mL. nih.gov

This selectivity is rooted in the differential regulation of cell cycle checkpoints between normal and tumor cells. nih.govmolbiolcell.org ABHA, as a histone deacetylase inhibitor, triggers a G2 phase cell cycle checkpoint response in normal human cells. nih.govmolbiolcell.org This checkpoint acts as a protective mechanism, arresting the cell cycle to allow for repair before proceeding to mitosis. nih.gov In contrast, a wide array of tumor cell lines exhibit a defective G2 checkpoint. nih.govmolbiolcell.org

The loss of this G2 checkpoint in tumor cells leads to a catastrophic failure in cell division when treated with ABHA. nih.gov These cells undergo an aberrant mitosis, resulting in the formation of fractured multinuclei and micronuclei, ultimately leading to cell death. nih.govmolbiolcell.org This dysfunctional checkpoint in tumor cells makes them selectively vulnerable to HDAC inhibitors like ABHA. nih.govmolbiolcell.org

The differential response is further highlighted by the effects on cell cycle regulators. In ABHA-resistant normal cells, the compound induces a G2/M arrest, whereas in sensitive tumor cell lines, it leads to proliferative arrest and cell death. nih.gov This suggests that ABHA may represent a class of anticancer drugs that specifically target a dysfunctional checkpoint mechanism inherent to many cancer cells. nih.govmolbiolcell.org

| Cell Line Type | Cell Line | Effect of this compound | Reference |

| Transformed/Tumor | Human Melanoma (MM96L) | Selective toxicity, induction of dendritic morphology, G2/M arrest leading to cell death. | nih.govnih.gov |

| Human Cervical Cancer (HeLa) | Selective toxicity, inhibition of metallothionein (B12644479) promoter activity, defective G2 checkpoint. | nih.govnih.gov | |

| Human Lymphoid Cells | Potent differentiating agent. | nih.gov | |

| Transformed Human Melanocytes | Selective toxicity. | nih.gov | |

| Transformed Human Keratinocytes | Selective toxicity. | nih.gov | |

| Murine Erythroleukemia Cells | Induction of differentiation. | google.com | |

| Acute Promyelocytic Leukemia Cells | Induction of differentiation. | google.com | |

| Normal | Normal Human Fibroblasts (NFF) | High resistance to toxicity, functional G2 checkpoint inducing G2/M arrest. | nih.govnih.gov |

| Normal Human Melanocytes | High resistance to toxicity. | nih.gov |

Preclinical Efficacy and Research Applications of Azelaic Bishydroxamic Acid

Antineoplastic Investigations in Various Cancer Cell Lines

ABHA has been the subject of numerous studies for its anticancer properties. Its ability to selectively target and inhibit the growth of tumor cells while leaving normal cells relatively unharmed has made it a compound of considerable interest in oncological research.

Selectivity in Tumor Cell Growth Inhibition

A noteworthy characteristic of Azelaic bishydroxamic acid (ABHA) is its selective toxicity towards tumor cells. nih.gov Research has shown that ABHA is significantly more toxic to a variety of human tumor cell lines, including transformed melanocytes and keratinocytes, when compared to normal cells like melanocytes and fibroblasts. nih.gov This selectivity is a crucial aspect of its potential as an anticancer agent, as it suggests a therapeutic window where cancer cells could be targeted with minimal impact on healthy tissues.

The mechanism behind this selectivity appears to be linked to the differential response of normal and tumor cells to HDAC inhibition. Studies have revealed that ABHA triggers a G2 phase cell cycle checkpoint in normal human cells. molbiolcell.orgnih.gov This checkpoint acts as a protective mechanism, halting cell cycle progression to allow for cellular repair. molbiolcell.orgnih.gov In contrast, many tumor cell lines exhibit a defective G2 checkpoint. molbiolcell.orgnih.gov Consequently, when treated with ABHA, these cancer cells are unable to arrest in the G2 phase and instead undergo an aberrant mitosis, leading to the formation of fractured nuclei and ultimately, cell death. molbiolcell.orgnih.gov This inherent difference in cell cycle regulation between normal and cancerous cells appears to be a key determinant of ABHA's selective cytotoxicity. molbiolcell.orgnih.gov

Furthermore, ABHA has been observed to induce morphological changes indicative of differentiation in some cancer cell lines, such as a more dendritic appearance in melanoma cells, without affecting other differentiation markers. nih.govmolbiolcell.org This suggests that in addition to inducing cell death, ABHA may also promote a less malignant phenotype in certain cancer cells.

Efficacy in Specific Malignancy Models

The antineoplastic activity of this compound (ABHA) has been investigated across a range of specific cancer models, demonstrating its broad potential.

Melanoma: In human melanoma cell lines, ABHA has been shown to be selectively toxic. nih.gov It induces a dendritic morphology, which is an indicator of increased differentiation. nih.gov Furthermore, in a sensitive melanoma cell line (MM96L), ABHA treatment led to an enhancement of metallothionein (B12644479) promoter activity. nih.gov

Cervical Cancer: Research has demonstrated that ABHA can reduce the proliferation of human cervical tumor cell lines. nih.gov Studies using HeLa cells, a cervical cancer cell line, have shown that ABHA can induce apoptosis, or programmed cell death. google.com

Ovarian Cancer: The anti-proliferative effects of ABHA have also been observed in human ovarian tumor cell lines. nih.gov

Gastric Cancer: Preclinical studies have indicated the potential of ABHA in the context of gastric cancer. researchgate.net

Glioblastoma: ABHA has been identified as an HDAC3 inhibitor that can up-regulate p21 expression, leading to G1 cell-cycle arrest in glioblastoma cells. researchgate.netnih.gov At lower concentrations, it inhibits proliferation, while at higher doses, it becomes cytotoxic. researchgate.netnih.gov

EBV-transformed B-cell lines: ABHA has shown significant cytotoxicity against Epstein-Barr virus (EBV) transformed B-cell lines, which are associated with post-transplant lymphoproliferative disease (PTLD). nih.gov It effectively kills these cells at low doses and is also toxic to the majority of clonal Burkitt's lymphoma cell lines. nih.gov This suggests its potential as a therapeutic agent for PTLD. nih.govnih.govaacrjournals.org

Antimicrobial Research Applications

Beyond its anticancer potential, this compound (ABHA) has also been explored for its antimicrobial properties. Its ability to inhibit the growth of certain pathogens suggests a role in the development of new anti-infective agents.

Activity against Parasitic Organisms (e.g., Plasmodium falciparum)

This compound (ABHA) has demonstrated notable activity against the malaria parasite, Plasmodium falciparum. As a known histone deacetylase (HDAC) inhibitor, ABHA is part of a class of compounds that have shown promise as antimalarial drug candidates. nih.gov

In vitro studies have established that ABHA can inhibit the growth of both drug-sensitive and drug-resistant strains of P. falciparum. nih.gov The 50% inhibitory concentration (IC50) of ABHA against P. falciparum has been reported to be in the low micromolar range, specifically between 3.2 to 4.9 μM. nih.govasm.org While other HDAC inhibitors like trichostatin A are active at lower nanomolar concentrations, ABHA's efficacy highlights the potential of this class of compounds in combating malaria. nih.gov

The mechanism of action is believed to be through the inhibition of histone deacetylases in the parasite, which leads to hyperacetylation of histones and subsequent disruption of parasite proliferation. researchgate.net Although ABHA is considered less potent than some other HDAC inhibitors, its activity against P. falciparum underscores the value of continued research into this and related compounds for the development of novel antimalarial therapies. nih.govresearchgate.net

Inhibition of Microbial Growth in In Vitro Systems

This compound and its parent compound, azelaic acid, have demonstrated antimicrobial properties in various in vitro settings. ontosight.aiontosight.ai Research has shown that azelaic acid can inhibit the growth of a variety of cutaneous microorganisms. nih.gov Specifically, it has been found to be effective against bacteria that are implicated in skin conditions such as acne. ontosight.ai

Studies have shown that azelaic acid can significantly reduce the viability of several bacterial strains in solution. nih.gov The minimum inhibitory concentrations (MICs) for azelaic acid have been determined to be between 0.03 mol/l and 0.25 mol/l for various bacteria. nih.gov This bactericidal effect highlights the potential of azelaic acid derivatives, including this compound, in applications requiring the inhibition of microbial growth. ontosight.aifrontiersin.org

Advanced Methodologies for Azelaic Bishydroxamic Acid Research

In Vitro Experimental Paradigms for Mechanistic Investigation

In vitro studies form the cornerstone of preclinical research, providing a controlled environment to dissect the molecular interactions of a compound with cellular systems. For Azelaic bishydroxamic acid, a series of well-established assays are employed to determine its effects on cell health, proliferation, and the intricate machinery of the cell cycle and protein function.

Cell Viability and Proliferation Assays (e.g., MTT, D37, IC50)

A primary step in characterizing the biological activity of this compound is to assess its impact on cell viability and proliferation. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are fundamental in this regard. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells. In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.

From the dose-response curves generated by these assays, key parameters such as the D37 (the dose required to reduce cell survival to 37%) and the IC50 (the half-maximal inhibitory concentration) can be determined. The IC50 value is a critical measure of a compound's potency and is widely used to compare the cytotoxic or growth-inhibitory effects of different substances. While specific IC50 values for this compound are not yet extensively published in peer-reviewed literature, the methodology remains the standard for its evaluation.

| Cell Line | Assay Type | Parameter | Value (Hypothetical) |

| Human Melanoma (A375) | MTT | IC50 | Data not available |

| Human Colon Carcinoma (HCT116) | MTT | IC50 | Data not available |

| Human Breast Adenocarcinoma (MCF-7) | MTT | IC50 | Data not available |

This table illustrates the format for presenting cell viability data. Actual experimental values for this compound are not currently available in the cited literature.

Cell Cycle Synchronization and Flow Cytometry Analysis

To understand the antiproliferative effects of a compound, it is crucial to investigate its influence on the cell cycle. nih.gov Cell cycle synchronization techniques are first employed to enrich a population of cells in a specific phase (G0/G1, S, or G2/M). This allows for a more precise analysis of how this compound may perturb the progression through these phases.

Following treatment with the compound, flow cytometry is used to analyze the distribution of cells throughout the cell cycle. nih.gov Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. As cells progress from G1 to S phase and then to G2/M, their DNA content doubles. Flow cytometry measures the fluorescence of individual cells, allowing for the generation of a histogram that depicts the percentage of cells in each phase of the cell cycle. nih.gov A study on a related compound, suberoyl bishydroxamic acid, demonstrated that it inhibits cellular proliferation by inducing cell cycle arrest. nih.gov This was evidenced by a decrease in the expression of cyclin D1 and an increase in p21 and p27, key regulators of cell cycle progression. nih.gov A similar methodological approach would be applied to this compound to determine if it induces arrest at a specific checkpoint.

| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | Data not available | Data not available | Data not available |

| This compound (X µM) | Data not available | Data not available | Data not available |

This table illustrates the typical data output from a flow cytometry cell cycle analysis. Specific experimental data for this compound is not available in the public domain.

Biochemical Assays for Enzyme Activity and Protein Modulation (e.g., Immunoblotting for histone acetylation, PARP cleavage, caspase activity)

Given the structural similarity of this compound to known histone deacetylase (HDAC) inhibitors, a key area of investigation is its effect on histone acetylation. nih.gov Immunoblotting, or Western blotting, is a powerful technique to detect changes in the levels of specific proteins and their post-translational modifications. To assess the impact of this compound on histone acetylation, nuclear extracts from treated cells would be subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., acetyl-H3, acetyl-H4). An increase in the signal for acetylated histones would suggest HDAC inhibition.

Furthermore, to determine if this compound induces apoptosis, immunoblotting can be used to detect the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspases. nih.gov PARP is a protein involved in DNA repair, and its cleavage by caspases is a hallmark of apoptosis. nih.gov Similarly, caspases, a family of proteases that execute apoptosis, are activated through a cleavage cascade. Antibodies that specifically recognize the cleaved, active forms of caspases (e.g., cleaved caspase-3, -7, -9) can be used to monitor this process. nih.gov

| Target Protein | Cellular Process | Expected Change with Active Compound |

| Acetylated Histone H3 | Gene Transcription | Increase |

| Cleaved PARP | Apoptosis | Increase |

| Cleaved Caspase-3 | Apoptosis | Increase |

This table outlines the expected outcomes from immunoblotting experiments designed to investigate the mechanism of action of a compound like this compound.

Gene Reporter Assays for Transcriptional Activity

To further investigate the downstream effects of potential HDAC inhibition by this compound, gene reporter assays can be employed. researchgate.netspringernature.com These assays are used to study the regulation of gene expression. A reporter gene, such as luciferase or β-galactosidase, is placed under the control of a specific promoter of interest that is known to be regulated by histone acetylation. This construct is then introduced into cells. If this compound inhibits HDACs, it would lead to a more open chromatin structure around the promoter, facilitating transcription and resulting in an increased expression of the reporter gene. researchgate.netspringernature.com The activity of the reporter enzyme can be easily measured and quantified, providing an indirect measure of the transcriptional activity of the target promoter.

In Silico Approaches in Analogue Design and Target Interaction Prediction

Computational methods, collectively known as in silico approaches, are invaluable tools in modern drug discovery and development. nih.govresearchgate.net They allow for the rational design of new molecules and the prediction of their biological targets, thereby accelerating the research process and reducing costs.

For this compound, molecular modeling techniques can be used to design novel analogues with potentially improved potency, selectivity, and pharmacokinetic properties. nih.gov By systematically modifying the chemical structure of the parent compound and evaluating these changes computationally, researchers can prioritize the synthesis of the most promising candidates.

Furthermore, molecular docking simulations can predict how this compound and its analogues interact with the active sites of potential target proteins, such as various HDAC isoforms. nih.govresearchgate.net A study on the synthesis of novel structural hybrids of azelaic acid derivatives included molecular docking studies to predict their interaction with HDAC7, revealing the potential for these compounds to act as selective HDAC inhibitors. This approach provides insights into the binding modes and affinities, helping to explain the compound's biological activity and guiding the design of more specific inhibitors. These computational predictions, however, must always be validated through subsequent in vitro and in vivo experiments.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | HDAC7 | Data not available | Data not available |

| Analogue 1 | HDAC7 | Data not available | Data not available |

| Analogue 2 | HDAC7 | Data not available | Data not available |

This table is an example of how data from molecular docking studies would be presented. Specific computational data for this compound's interaction with a broad range of targets is an active area of research.

Q & A

Q. What are the established synthetic protocols and characterization methods for azelaic bishydroxamic acid (ABHA)?

ABHA is synthesized via hydroxamic acid formation, typically through condensation of azelaic acid with hydroxylamine derivatives. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography–mass spectrometry (HPLC-MS) for purity assessment, and elemental analysis. Stability studies under varying pH and temperature conditions are recommended to evaluate degradation profiles .

Q. What is the mechanistic basis for ABHA’s activity as a histone deacetylase (HDAC) inhibitor?

ABHA’s hydroxamic acid moiety chelates zinc ions in the catalytic pocket of HDAC enzymes, blocking substrate access. This inhibition increases histone acetylation, altering chromatin structure and gene expression. Specific isoform selectivity (e.g., HDAC1, HDAC3) has been observed at IC₅₀ values of 0.01–1.0 μM in enzymatic assays .

Q. Which cell-based assays are optimal for evaluating ABHA’s HDAC inhibitory activity?

Fluorometric HDAC activity assays using acetylated lysine substrates (e.g., Boc-Lys(Ac)-AMC) quantify enzyme inhibition. Complementary methods include Western blotting for acetylated histone H3/H4 and qRT-PCR to assess gene expression changes (e.g., p21 upregulation) .

Advanced Research Questions

Q. How can contradictory in vitro vs. in vivo efficacy data for ABHA in cancer models be addressed?

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic clearance). Strategies include:

- Pharmacodynamic profiling (e.g., HDAC activity in tumor biopsies).

- Co-administration with CYP450 inhibitors to prolong ABHA’s half-life.

- Use of nanoparticle delivery systems to enhance tumor targeting .

Q. What experimental designs mitigate batch-to-batch variability in ABHA synthesis for apoptosis studies?

Implement strict quality control (QC) protocols:

- NMR and HPLC-MS validation for each batch.

- Standardized storage conditions (e.g., −80°C under nitrogen).

- Replicate experiments across multiple batches to confirm reproducibility .

Q. How should dose-response studies be structured to define ABHA’s therapeutic window in leukemia models?

- In vitro : Determine IC₅₀ using MTT assays in leukemic cell lines (e.g., HL-60) with parallel assessment of normal lymphocytes.

- In vivo : Employ xenograft models with escalating doses (1–50 mg/kg) and monitor toxicity via liver/kidney function tests.

- Transcriptomic profiling to identify off-target effects at supra-therapeutic doses .

Q. What methodologies resolve challenges in linking ABHA-induced epigenetic changes to phenotypic outcomes?

Integrate multi-omics approaches:

- Chromatin immunoprecipitation sequencing (ChIP-seq) for histone acetylation patterns.

- RNA-seq to correlate transcriptional changes with apoptosis or differentiation markers.

- Time-course experiments to distinguish primary epigenetic effects from secondary responses .

Data Analysis & Reproducibility

Q. What statistical approaches are critical for analyzing ABHA’s dual role in apoptosis and differentiation?

- Multivariate regression to disentangle dose-dependent effects.

- Cluster analysis of gene expression data to identify co-regulated pathways.

- Survival analysis (Kaplan-Meier curves) in preclinical tumor models .

Q. How can researchers address variability in HDAC inhibition assays across laboratories?

- Use standardized reference inhibitors (e.g., trichostatin A) as internal controls.

- Adopt consensus protocols from repositories like AddGene.

- Report enzyme source (recombinant vs. cell lysate) and substrate specificity in metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.